N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole substituent attached to a hydroxyphenyl ring and a 2,6-dimethoxybenzamide moiety. The compound’s structural complexity arises from the integration of multiple functional groups: the 2,6-dimethoxybenzamide core, a hydroxyl group at the para position of the phenyl ring, and the fused benzothiazole system.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-16(25)14(12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJARAYKNNFOREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the hydroxyphenyl and dimethoxybenzamide groups. The synthesis can be achieved through various pathways, including:
Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Acetylation: The acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) and chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several benzamide derivatives, particularly isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide), a cellulose biosynthesis inhibitor used as a herbicide . Key differences include:
- Substituent on the aromatic ring :
- The target compound has a benzothiazole group at position 3 of the hydroxyphenyl ring.
- Isoxaben features an isoxazole ring with a branched alkyl chain (1-ethyl-1-methylpropyl) at the same position.
- Isoxaben’s isoxazole and alkyl groups contribute to its hydrophobicity and soil persistence, critical for herbicidal activity .
Physicochemical Properties
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- The hydroxyl proton in the target compound would resonate as a broad singlet (~5–6 ppm), while isoxaben’s alkyl groups show upfield shifts (0.8–1.5 ppm) .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
1. Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C20H18N2O3S
- Molecular Weight: 378.43 g/mol
The compound features a benzothiazole moiety linked to a hydroxyphenyl group and a dimethoxybenzamide group, which contributes to its biological activity.
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative: The initial step may include the reaction of 2-aminobenzenethiol with carbon disulfide to form the benzothiazole ring.
- Coupling Reaction: The benzothiazole derivative is then coupled with a hydroxyphenyl compound using coupling agents such as EDC or DCC.
- Final Modification: The introduction of methoxy groups and the formation of the amide bond complete the synthesis.
3.1 Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 0.14 - 8.59 |
| MCF7 (Breast) | 0.14 - 8.59 |
| HeLa (Cervix) | 0.14 - 8.59 |
The mechanism of action often involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .
3.2 Anti-inflammatory Activity
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes involved in the inflammatory pathway. This activity suggests potential applications in treating inflammatory diseases.
4. Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
- A study reported that derivatives with benzothiazole moieties showed promising cytotoxic effects on A549 and MCF7 cell lines with IC50 values as low as 140 nM .
- Another study indicated that certain benzothiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
5.
This compound represents a significant advancement in the development of benzothiazole-based compounds with notable anticancer and anti-inflammatory activities. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.
Q & A
Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide?
The synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with substituted benzaldehyde intermediates under reflux conditions. Key steps include:
- Refluxing substituted benzaldehyde with benzothiazole-amine derivatives in ethanol or dimethylformamide (DMF) for 4–6 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
- Monitoring reaction progress using TLC or HPLC to ensure intermediate formation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify hydrogen and carbon environments, particularly for hydroxyl (-OH) and methoxy (-OCH₃) groups .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the key functional groups influencing the compound’s reactivity?
The benzothiazole ring, hydroxyl (-OH), and methoxy (-OCH₃) groups dominate reactivity.
Q. What purification challenges arise during synthesis, and how are they addressed?
Challenges include:
- Removing unreacted intermediates (e.g., benzaldehyde derivatives) via gradient elution in column chromatography .
- Minimizing oxidation of the hydroxyl group by using inert atmospheres (N₂/Ar) during reflux .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Contradictions arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
Q. What strategies optimize reaction yields under varying solvent conditions?
Employ a Design of Experiments (DoE) approach:
Q. How can computational models be integrated with experimental data to predict physicochemical properties?
Use molecular dynamics (MD) simulations to predict solubility and partition coefficients (log P):
Q. How should researchers assess the compound’s stability under different storage conditions?
Conduct accelerated stability studies:
- Expose the compound to 40°C/75% relative humidity for 6 months and monitor degradation via HPLC .
- Identify degradation products (e.g., oxidation of -OH to quinone) using LC-MS/MS .
Q. What methodologies address low reproducibility in biological assays involving this compound?
- Standardize assay protocols: Use internal controls (e.g., reference inhibitors) and validate cell lines for consistency .
- Pre-treat the compound with antioxidants (e.g., ascorbic acid) to prevent oxidation during biological testing .
Q. How can structure-activity relationship (SAR) studies provide mechanistic insights into its biological activity?
- Synthesize analogs with modifications to the methoxy or hydroxyl groups and compare bioactivity (e.g., IC₅₀ in enzyme assays).
- Pair SAR data with molecular docking to identify binding interactions (e.g., benzothiazole stacking with kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
